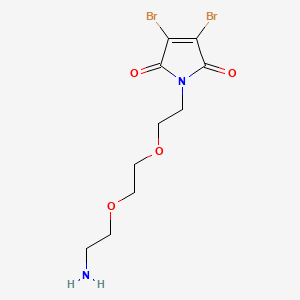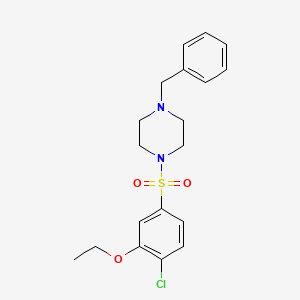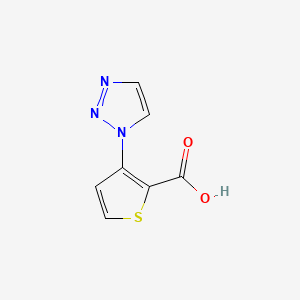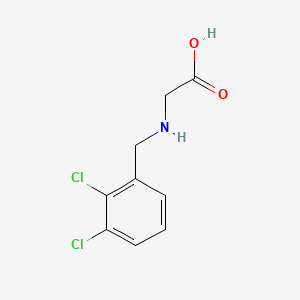
3,4-Dibromo-Mal-PEG2-Amine
Vue d'ensemble
Description
3,4-Dibromo-Mal-PEG2-Amine is a PEG-based linker that contains a dibromomaleimide group and a primary amine . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Synthesis Analysis
The synthesis of this compound involves the use of a PEG-based linker. This linker contains a dibromomaleimide group and a primary amine . Unfortunately, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular formula of this compound is C10H14Br2N2O4 . Its molecular weight is 386.04 g/mol . The InChI string representation of its structure is InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 .
Chemical Reactions Analysis
The primary amine in this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 386.04 g/mol , a topological polar surface area of 81.9 Ų , and a complexity of 336 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .
Applications De Recherche Scientifique
Bio-conjugaison
“3,4-Dibromo-Mal-PEG2-Amine” est un lieur non clivable pour la bio-conjugaison {svg_1}. La bio-conjugaison est le processus de liaison chimique de deux ou plusieurs biomolécules ensemble, et c'est une technique cruciale dans de nombreux domaines de la recherche biologique et du développement de médicaments.
Développement de médicaments
L'utilisation du composé dans la bio-conjugaison le rend précieux dans le développement de médicaments. Il peut être utilisé pour attacher des médicaments à des anticorps ou à d'autres molécules de ciblage, créant des thérapies hautement spécifiques qui peuvent délivrer des médicaments directement aux cellules malades {svg_2}.
Synthèse de PROTACs
“this compound” peut être utilisé dans la synthèse de PROTACs {svg_3} {svg_4}. Les PROTACs (chimères de ciblage de la protéolyse) sont une nouvelle classe de médicaments qui agissent en marquant les protéines causant des maladies pour la destruction par la propre machinerie de la cellule.
Dégradation ciblée des protéines
En tant que composant des PROTACs, “this compound” contribue à la dégradation ciblée des protéines. Il s'agit d'une stratégie prometteuse pour traiter les maladies causées par des protéines nocives, y compris de nombreux types de cancer {svg_5} {svg_6}.
Amélioration de la solubilité dans l'eau et de la stabilité des médicaments
La forme saline de “this compound” peut améliorer la solubilité dans l'eau et la stabilité des médicaments {svg_7}. Cela peut améliorer la délivrance et l'efficacité des médicaments.
Outil de recherche
En tant que molécule de liaison, “this compound” est un outil précieux dans la recherche biologique et médicale. Il peut être utilisé pour créer des molécules complexes pour l'étude, ou pour attacher des étiquettes fluorescentes à des protéines pour des études d'imagerie {svg_8}.
Mécanisme D'action
Target of Action
The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (this compound tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.
Orientations Futures
3,4-Dibromo-Mal-PEG2-Amine is a promising compound for the development of PROTACs, which have potential applications in targeted protein degradation therapies . The dibromo-mal PEG thio reaction is fast, efficient, high yielding, site-specific, and generates stable products that retain their full biological activity .
Analyse Biochimique
Biochemical Properties
3,4-Dibromo-Mal-PEG2-Amine plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with E3 ubiquitin ligases and target proteins . The nature of these interactions involves the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of specific proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Propriétés
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBUXFSRLIRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
